molecular formula C24H19F3N2O4S B2999307 (Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-64-3

(Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2999307
CAS No.: 300813-64-3
M. Wt: 488.48
InChI Key: OMHQTJMHEVKFQG-WJDWOHSUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would likely contribute to the compound’s aromaticity, while the cyano, acrylamido, and trifluoromethyl groups would add to its polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the cyano group could undergo reactions such as hydrolysis or reduction, while the acrylamido group could participate in addition reactions . The furan and thiophene rings could also undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Its polarity, conferred by its various functional groups, could impact its solubility in different solvents. Its aromaticity could influence its stability and reactivity .

Scientific Research Applications

Anti-rheumatic and Anti-inflammatory Applications

Research has shown that certain ethyl 2-cyanoacrylamide derivatives exhibit significant anti-rheumatic and anti-inflammatory effects. A study by Sherif and Hosny (2014) on the anti-rheumatic potential of ethyl 2-cyanoacrylamide derivatives and their metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014). Another study highlighted the synthesis and evaluation of novel compounds for in vitro antioxidant and in vivo anti-inflammatory activities, showing that derivatives with phenolic substitution exhibited greater antioxidant and anti-inflammatory activities (Madhavi, K., & Ramya, S., 2017).

Luminescence and Optical Materials

A study on carboxylate-assisted acylamide metal–organic frameworks discussed the synthesis, structure, thermostability, and luminescence studies of such frameworks, suggesting potential applications in luminescence and materials science (Sun et al., 2012). This indicates that the compound could be utilized in the development of new materials with specific optical properties.

Enhanced Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, including those with cyanoacrylate groups, have been designed for enhanced nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018). This research underscores the potential of using such compounds in the development of optoelectronic devices.

Fluoro-substituted Compounds Synthesis

The synthesis of fluoro-substituted compounds, including benzo[b]furans, has been achieved through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). This demonstrates the compound's utility in the synthesis of complex structures with potential pharmaceutical applications.

Renewable PET Production

A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors suggests its application in sustainable material production (Pacheco et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science or another field, its mechanism of action would depend on its physical and chemical properties .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the field in which it’s being used. In medicinal chemistry, for example, it could be further modified to improve its activity or selectivity .

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4S/c1-4-32-23(31)20-13(2)14(3)34-22(20)29-21(30)16(12-28)11-18-8-9-19(33-18)15-6-5-7-17(10-15)24(25,26)27/h5-11H,4H2,1-3H3,(H,29,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHQTJMHEVKFQG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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